molecular formula C9H7Cl2N3O2 B2487948 Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 940284-55-9

Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B2487948
CAS No.: 940284-55-9
M. Wt: 260.07
InChI Key: JDTUBXNZVFYLQV-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride and N,N-dimethylaniline under reflux conditions. The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazolo[1,5-A]pyrimidine derivatives.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the pyrazolo[1,5-A]pyrimidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-4-12-14-7(11)3-6(10)13-8(5)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUBXNZVFYLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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